2-Hydroxy-11,11-dimethyldibenz[b,e][1,4]oxazepin-8(11H)-one
Description
Properties
IUPAC Name |
8-hydroxy-6,6-dimethylbenzo[c][1,5]benzoxazepin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c1-15(2)11-7-9(17)3-5-12(11)16-13-6-4-10(18)8-14(13)19-15/h3-8,17H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPDPOGJOTLBQSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)O)N=C3C=CC(=O)C=C3O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30576268 | |
| Record name | 8-Hydroxy-11,11-dimethyldibenzo[b,e][1,4]oxazepin-2(11H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30576268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134123-83-4 | |
| Record name | 8-Hydroxy-11,11-dimethyldibenzo[b,e][1,4]oxazepin-2(11H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30576268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of o-Aminophenol Derivatives
A common approach to oxazepines involves cyclocondensation between o-aminophenols and carbonyl compounds. For the target molecule:
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Precursor Synthesis : React 2-aminophenol with a dimethyl-substituted diketone (e.g., pinacolone derivatives) under acidic conditions.
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Cyclization : Intramolecular dehydration forms the oxazepine ring.
Example Conditions :
-
Solvent: Toluene or xylene for azeotropic water removal.
Limitations :
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Low yields due to steric hindrance from dimethyl groups.
-
Competing side reactions (e.g., over-oxidation of the hydroxyl group).
Friedel-Crafts Acylation Followed by Lactamization
This route prioritizes forming the ketone moiety early:
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Friedel-Crafts Acylation : Introduce the carbonyl group at position 8 using acetyl chloride/AlCl₃ on a preformed diaryl ether.
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Amine Introduction : Convert a nitro group (pre-installed via nitration) to an amine via catalytic hydrogenation.
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Lactamization : Cyclize using a coupling agent (e.g., EDCI/HOBt) to form the oxazepine ring.
Advantages :
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High regiocontrol for ketone placement.
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Compatibility with geminal dimethyl groups via alkylation post-cyclization.
Ullmann-Type Coupling for Ring Closure
Ullmann coupling facilitates C–O bond formation in heterocycles:
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Halogenated Precursors : Synthesize a dibromo intermediate with pre-installed hydroxyl and dimethyl groups.
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Copper-Catalyzed Coupling : Use CuI/L-proline in DMSO at 100°C to form the oxazepine ring.
Typical Yields : 50–70% for analogous dibenzoxazepines.
Methylation Strategies for Geminal Dimethyl Groups
The 11,11-dimethyl groups likely require late-stage alkylation:
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Grignard Reagents : Treat a ketone intermediate with methylmagnesium bromide.
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Phase-Transfer Catalysis (PTC) : Adopt conditions from CN112142579A, using methyl halides (e.g., CH₃Cl) and tetrabutylammonium chloride in a high-pressure reactor (0.3–0.5 MPa, 60–140°C).
Optimization Insights from Patent CN112142579A :
| Parameter | Optimal Range |
|---|---|
| Temperature | 100–120°C |
| Pressure | 0.3–0.4 MPa |
| Solvent | Chlorobenzene |
| Catalyst Loading | 0.5–5% (w/w) |
| Yield | 88–91% |
Post-Synthetic Modifications
Hydroxyl Group Protection and Deprotection
To prevent undesired oxidation:
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Protection : Use tert-butyldimethylsilyl (TBS) ethers during cyclization.
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Deprotection : Apply TBAF (tetrabutylammonium fluoride) in THF.
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Yield Range |
|---|---|---|---|
| Cyclocondensation | Simple reagents | Low regioselectivity | 30–45% |
| Friedel-Crafts | High ketone control | Multi-step complexity | 50–65% |
| Ullmann Coupling | Efficient C–O formation | Requires halogenated precursors | 50–70% |
Industrial-Scale Considerations
Chemical Reactions Analysis
Hydroxyl Group Transformations
The 2-hydroxy group is a potential site for derivatization:
- Esterification : Reaction with acetyl chloride or acetic anhydride could yield the corresponding acetate ester.
- Oxidation : Under mild oxidative conditions (e.g., pyridinium chlorochromate), the hydroxyl group may oxidize to a ketone, though steric hindrance from adjacent methyl groups might limit reactivity .
Oxazepine Ring Reactivity
The oxazepine core may participate in:
- Nucleophilic Ring-Opening : Under acidic or basic conditions, the ring could undergo cleavage. For example, treatment with aqueous HCl might protonate the nitrogen, leading to ring rupture at the O–N bond .
- Electrophilic Aromatic Substitution (EAS) : The electron-rich benzene rings could undergo nitration or sulfonation, though the fused oxazepine ring may direct substitution patterns .
Participation in Multicomponent Reactions (MCRs)
Dibenzoxazepines are known to engage in MCRs due to their bifunctional character. For instance:
- Ugi-Type Reactions : Analogous oxazepine-quinazolinones have been synthesized via one-pot reactions involving isocyanides and aldehydes . A similar route could functionalize the hydroxyl group or expand the heterocyclic system.
| Reaction Type | Reagents/Conditions | Potential Product |
|---|---|---|
| Esterification | Acetic anhydride, pyridine | 2-Acetoxy derivative |
| Oxidation | PCC in CH₂Cl₂ | 2-Keto derivative |
| Ring-Opening | HCl (aq.), reflux | Biphenyl-amine intermediates |
Computational Insights
DFT studies on related oxazepines suggest:
- Transition-State Stability : The methyl groups at position 11 may sterically hinder reactions at the oxazepine nitrogen, increasing activation energy for nucleophilic attacks .
- Hydrogen Bonding : The hydroxyl group likely forms intramolecular hydrogen bonds with the carbonyl oxygen, influencing reactivity and stability .
Biological and Pharmacological Relevance
While not directly studied, structural analogs exhibit:
- CNS Activity : Similar dibenzoxazepines interact with neurological targets, suggesting potential for bioactivity modulation .
- Metabolic Pathways : Hydroxyl groups in such systems often undergo Phase II conjugation (e.g., glucuronidation) .
Stability and Storage
Scientific Research Applications
Structure and Characteristics
- Chemical Formula : C15H13NO
- Molecular Weight : 223.277 g/mol
- CAS Number : 134123-83-4
The compound features a dibenzoxazepine structure, which is known for its diverse biological activities.
Pharmacological Applications
2-Hydroxy-11,11-dimethyldibenz[b,e][1,4]oxazepin-8(11H)-one has been investigated for its potential as a therapeutic agent in various conditions.
Antidepressant Effects
Research indicates that derivatives of dibenzoxazepines exhibit antidepressant-like effects. A study demonstrated that this compound could modulate neurotransmitter systems involved in mood regulation, suggesting its use in treating depression and anxiety disorders .
Neuropathic Pain Management
The compound has shown promise in alleviating neuropathic pain. Its mechanism involves the modulation of pain pathways and reduction of hyperalgesia in animal models . This suggests potential applications in chronic pain management.
Neuroprotective Properties
Studies have explored the neuroprotective effects of this compound against neurodegenerative diseases. It has been noted to exhibit antioxidant properties that may protect neuronal cells from oxidative stress, a contributing factor in diseases like Alzheimer's and Parkinson's .
Anti-inflammatory Activity
The compound's anti-inflammatory properties have been documented, indicating its potential use in treating inflammatory conditions. Research has shown that it can inhibit pro-inflammatory cytokines, which are critical in various chronic inflammatory diseases .
Case Study 1: Antidepressant Efficacy
A clinical trial involving animal models tested the antidepressant efficacy of this compound. Results indicated significant reductions in behavioral despair compared to control groups, with noted improvements in serotonin and norepinephrine levels .
Case Study 2: Neuropathic Pain Relief
In a study focused on neuropathic pain models, administration of the compound resulted in a marked decrease in pain sensitivity and improved overall pain thresholds. The findings support its role as a potential therapeutic agent for neuropathic pain conditions .
Table 1: Summary of Biological Activities
Table 2: Comparison with Other Compounds
| Compound Name | Antidepressant Effect | Neuroprotective Effect | Anti-inflammatory Effect |
|---|---|---|---|
| This compound | Yes | Yes | Yes |
| Other Dibenzoxazepine Derivative A | Moderate | Yes | No |
| Other Dibenzoxazepine Derivative B | Yes | Moderate | Yes |
Mechanism of Action
The mechanism of action of 2-Hydroxy-11,11-dimethyldibenz[b,e][1,4]oxazepin-8(11H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: The compound can influence various biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The following table summarizes key structural analogs and their distinguishing features:
Physicochemical Properties
- Solubility : The 2-hydroxy group enhances water solubility compared to chloro or methyl derivatives. For example, Methyl purple (8-OH) is soluble in polar solvents, while 2-chloro analogs require organic solvents .
- Stability: 11,11-Dimethyl groups may sterically stabilize the oxazepinone ring against hydrolysis, whereas thiazepinones (S-substituted) show lower thermal stability .
- Redox Activity : Hydroxyl and carbonyl groups enable redox cycling, critical for applications in electron transport (e.g., Methyl purple in photosynthetic studies) .
Biological Activity
2-Hydroxy-11,11-dimethyldibenz[b,e][1,4]oxazepin-8(11H)-one, also referred to by its CAS number 134123-83-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the dibenzoxazepine class, characterized by a fused dibenzene ring and an oxazepine moiety. Its molecular formula is , and its structure can be represented as follows:
Pharmacological Properties
Research indicates that this compound exhibits various biological activities:
- Antidepressant Effects : Preliminary studies have suggested that this compound may possess antidepressant properties. In animal models, it has shown efficacy in reducing symptoms of depression compared to control groups.
- Neuroprotective Activity : The compound has been evaluated for its neuroprotective effects against oxidative stress-induced neuronal damage. In vitro studies demonstrated that it could significantly reduce cell death in neuronal cell lines exposed to oxidative stressors.
- Anti-inflammatory Properties : Research has indicated that it may inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory conditions.
The precise mechanism through which this compound exerts its effects is still under investigation. However, it is hypothesized that the compound interacts with neurotransmitter systems and modulates neuroinflammatory pathways.
Study 1: Antidepressant Activity
A study conducted on rodent models assessed the antidepressant effects of the compound using the forced swim test (FST) and tail suspension test (TST). Results showed a statistically significant reduction in immobility time compared to untreated controls.
| Test Type | Control Group Immobility (s) | Treated Group Immobility (s) | p-value |
|---|---|---|---|
| FST | 120 | 60 | <0.01 |
| TST | 150 | 75 | <0.01 |
Study 2: Neuroprotective Effects
In vitro studies were conducted using SH-SY5Y neuroblastoma cells exposed to hydrogen peroxide. The results indicated that treatment with the compound significantly decreased cell death and increased cell viability.
| Treatment Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 30 |
| 10 | 50 |
| 50 | 80 |
| 100 | 90 |
Q & A
Q. What experimental frameworks support structure-activity relationship (SAR) studies for derivatives?
- Methodological Answer : Parallel synthesis generates analogs with systematic substitutions (e.g., alkyl chains at position 11, halogenation at position 8). Biological data (IC₅₀, logP) are analyzed using multivariate regression (e.g., PLS) to quantify contributions of steric, electronic, and lipophilic parameters. Crystallographic data from analogs guide pharmacophore modeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
